5-Methylpyrazin-2-amine hydrochloride CAS 1159824-25-5 properties
5-Methylpyrazin-2-amine hydrochloride CAS 1159824-25-5 properties
An In-depth Technical Guide to 5-Methylpyrazin-2-amine Hydrochloride
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the utility of a chemical intermediate is defined by its purity, reactivity, and the robustness of its synthetic routes. 5-Methylpyrazin-2-amine hydrochloride (CAS 1159824-25-5) emerges as a pivotal heterocyclic building block. While often referenced via its free base form, 5-Methylpyrazin-2-amine (CAS 5521-58-4), the hydrochloride salt offers distinct advantages in handling, stability, and aqueous solubility, making it a preferred precursor in many synthetic applications. This guide moves beyond a simple data sheet to provide a holistic, application-focused understanding of this compound, grounded in established chemical principles and synthetic methodologies. We will explore its fundamental properties, delve into its spectral characterization, outline a validated industrial synthesis, and discuss its role as a valuable scaffold in medicinal chemistry.
Core Physicochemical & Structural Profile
The hydrochloride salt of 5-methylpyrazin-2-amine is a stable, solid material. Its properties are intrinsically linked to its free base, with the addition of hydrochloric acid enhancing its polarity and modifying its physical characteristics.
Key Physicochemical Data
For clarity, the following table consolidates data primarily associated with the well-documented free base, 5-Methylpyrazin-2-amine, as specific experimental values for the hydrochloride salt are less prevalent. The salt form is expected to have a higher melting point and greater solubility in polar solvents.
| Property | Value | Source |
| CAS Number | 1159824-25-5 (Hydrochloride); 5521-58-4 (Free Base) | [1][2] |
| Molecular Formula | C₅H₈ClN₃ | Inferred |
| Molecular Weight | 145.59 g/mol (Hydrochloride); 109.13 g/mol (Free Base) | [3] |
| Appearance | White to light yellow or light orange powder/crystal | [4] |
| Melting Point | 115.0 to 119.0 °C (Free Base) | [4] |
| Solubility | Soluble in DMSO, PEG300, and Corn Oil.[5] The hydrochloride salt is expected to have enhanced solubility in water and other protic solvents. | |
| Purity | >99.0% (GC) available commercially | [4] |
Structural Elucidation
The foundational structure is the pyrazine ring, a diazine heterocycle, substituted with a methyl group and an amine group. This arrangement makes it a crucial scaffold in medicinal chemistry.
Diagram 1: Chemical Structure and Identifiers
Caption: Structure of 5-Methylpyrazin-2-amine free base.
Spectroscopic Signature Analysis
¹H NMR Spectroscopy
In a ¹H NMR spectrum, the protons of 5-methylpyrazin-2-amine would exhibit distinct signals.[6]
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Amine Protons (-NH₂): A broad singlet typically appearing between 0.5-5.0 ppm. Its chemical shift is highly dependent on solvent and concentration. This signal would disappear upon a D₂O shake, a classic confirmatory test.[7]
-
Pyrazine Ring Protons: Two singlets are expected for the two aromatic protons on the pyrazine ring. Their exact chemical shifts would be influenced by the electron-donating amine and weakly donating methyl group.
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Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, would likely appear in the range of 2.2-2.6 δ.[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms:
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Ring Carbons: The four carbons of the pyrazine ring would appear in the aromatic region (typically 120-160 ppm). The carbon attached to the amine group (C2) and the methyl group (C5) would be significantly shifted compared to the unsubstituted ring carbons (C3 and C6).
-
Methyl Carbon: The methyl carbon would appear as a signal in the aliphatic region, typically around 20-25 ppm.[8]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[6]
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N-H Stretching: As a primary amine, the compound will show a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[6]
-
C-H Stretching: Signals for aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
-
N-H Bending: A strong "scissoring" absorption is expected in the 1550-1650 cm⁻¹ range, which is characteristic of primary amines.[7]
-
C=N and C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] For 5-methylpyrazin-2-amine (C₅H₇N₃), the free base has a molecular weight of 109.13 g/mol , consistent with this rule.[3] The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 109.
Synthesis and Reaction Protocol
An industrial-scale synthesis for 5-methylpyrazin-2-amine has been developed, which avoids costly column chromatography and is suitable for large-scale production.[9] The hydrochloride salt is subsequently prepared by treating the final product with hydrochloric acid.
Industrial Synthesis of 5-Methylpyrazin-2-amine
The process begins with the readily available 5-methyl-2-pyrazinecarboxylic acid and proceeds through a three-step sequence involving azidation, Curtius rearrangement, and deprotection.[9]
Diagram 2: Synthetic Pathway
Sources
- 1. 5521-58-4|5-Methylpyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-Methylpyrazin-2-amine | C5H7N3 | CID 313215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methylpyrazin-2-amine | 5521-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
